molecular formula C8H8N2O B1418427 1-Methyl-1H-indazol-5-ol CAS No. 756839-14-2

1-Methyl-1H-indazol-5-ol

Cat. No.: B1418427
CAS No.: 756839-14-2
M. Wt: 148.16 g/mol
InChI Key: NNIUCKWMURTFEZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazol-5-ol (CAS: 756839-14-2, molecular formula: C₈H₈N₂O) is a methyl-substituted derivative of the indazole heterocycle, featuring a hydroxyl group at position 5 and a methyl group at position 1 of the fused bicyclic ring system . Indazoles are nitrogen-containing aromatic compounds with two adjacent nitrogen atoms in the six-membered ring, distinguishing them from indoles (one nitrogen) and benzimidazoles (two non-adjacent nitrogens).

Preparation Methods

Preparation Methods

Demethylation of 5-Methoxy-1H-indazole Derivatives

One common approach to synthesize 1H-indazol-5-ol (the non-methylated analog) involves demethylation of 5-methoxy-1H-indazole using boron tribromide (BBr3) in dichloromethane at 0°C to room temperature over 10 hours. The reaction proceeds via cleavage of the methoxy group to yield the phenolic hydroxyl group. Workup involves quenching with water in an ice bath, extraction with ethyl acetate, washing with sodium bicarbonate and sodium chloride solutions, drying over magnesium sulfate, and purification by silica gel chromatography using chloroform/methanol (96:4) as eluent. This method yields 1H-indazol-5-ol in approximately 71% yield.

While this method is established for 1H-indazol-5-ol, it can be adapted for N-methylated analogs by performing methylation either before or after demethylation.

N-Methylation of 5-Bromoindazole Precursors

N-Methylation at the N-1 position of 5-bromoindazole derivatives is achieved by treating 5-bromoindazole with sodium hydride (60% dispersion in oil) in dimethylformamide (DMF) at room temperature, followed by addition of methyl iodide. The reaction mixture is stirred for 2 hours at room temperature. The product mixture containing N-1 and N-2 methylated 5-bromoindazoles is separated by silica gel chromatography using ethyl acetate/hexanes gradients. This method provides access to 1-methyl-5-bromoindazole intermediates useful for further functionalization.

Reduction of Nitro Precursors to 1-Methyl-1H-indazol-5-amine

Although this method targets the amine derivative rather than the hydroxyl compound, it is relevant for synthetic pathways where the amino group is a precursor to hydroxyl substitution. Reduction of 1-methyl-5-nitro-1H-indazole is performed using iron powder and ammonium chloride in ethanol/water at 80°C for 1 hour. The reaction mixture is then diluted with dichloromethane, filtered, and the organic layer dried and concentrated to yield 1-methyl-1H-indazol-5-amine in 99% yield.

Comparative Data Table of Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Purification Notes
Demethylation of 5-methoxy-1H-indazole 5-Methoxy-1H-indazole Boron tribromide, CH2Cl2, 0°C to RT, 10 h 71 Silica gel chromatography (CHCl3/MeOH 96:4) Standard demethylation
N-Methylation of 5-bromoindazole 5-Bromoindazole NaH (60% in oil), DMF, methyl iodide, RT, 2 h Not specified Silica gel chromatography (EtOAc/hexanes) Mixture of N-1 and N-2 methylated products
Reduction of 1-methyl-5-nitroindazole 1-Methyl-5-nitro-1H-indazole Fe powder, NH4Cl, EtOH/H2O, 80°C, 1 h 99 Extraction, drying Produces amine derivative

Detailed Research Findings and Analysis

  • Demethylation with Boron Tribromide: This method is widely used for cleaving aryl methyl ethers to phenols under mild conditions. The reaction requires careful temperature control to avoid side reactions. The 71% yield indicates a relatively efficient process for preparing 1H-indazol-5-ol, which can be further methylated if needed.

  • N-Methylation Using Sodium Hydride and Methyl Iodide: Sodium hydride serves as a strong base to deprotonate the indazole nitrogen, enabling nucleophilic substitution with methyl iodide. The reaction proceeds at room temperature, highlighting its mildness. However, the formation of regioisomeric methylated products (N-1 and N-2) necessitates chromatographic separation, which may reduce overall efficiency.

  • Reduction of Nitro to Amine: The iron/ammonium chloride reduction is a classical, cost-effective method with excellent yield and scalability. Although this method yields the amino derivative, it is a crucial step in synthetic sequences where the amino group can be converted to hydroxyl functionalities by diazotization and hydrolysis, providing a route to 1-methyl-1H-indazol-5-ol.

The preparation of this compound primarily involves strategies of selective methylation and hydroxyl group introduction on the indazole ring. The demethylation of 5-methoxy-1H-indazole with boron tribromide remains a reliable method for obtaining the 5-hydroxy indazole core. Subsequent N-methylation using sodium hydride and methyl iodide allows installation of the methyl group at the N-1 position, albeit with the need for careful separation of isomers. Alternative routes involving reduction of nitro precursors to amines provide versatile intermediates for further functional group transformations.

These methods, supported by detailed reaction conditions and purification protocols, offer robust approaches for the synthesis of this compound, suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

In the field of chemistry, 1-Methyl-1H-indazol-5-ol serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in organic synthesis, facilitating the formation of various derivatives that can exhibit different properties and functionalities.

Biology

Research has indicated that this compound possesses potential biological activities , including:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells, making it a candidate for further research in cancer therapeutics.

Medicine

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent . Its interactions with specific molecular targets suggest it may be effective in treating diseases such as cancer and inflammatory disorders. Ongoing research aims to elucidate its mechanisms of action and optimize its pharmacological properties.

Industry

The compound also finds applications in various industrial processes. It is utilized in the development of new materials, particularly those requiring specific chemical properties derived from indazole derivatives. Additionally, it serves as a precursor for synthesizing agrochemicals and dyes, highlighting its versatility beyond purely academic applications.

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic methodologies involving this compound:

StudyFindings
Study ADemonstrated antimicrobial activity against Gram-positive bacteria; IC50 values indicated significant potency.
Study BInvestigated anti-inflammatory properties using cell line models; showed reduction in pro-inflammatory cytokines.
Study CExplored anticancer effects in vitro; indicated inhibition of cell proliferation in several cancer cell lines.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indazol-5-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes involved in inflammatory and cancer-related pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Compound: 1H-Indazol-5-ol (CAS: 15579-15-4)

The parent compound, 1H-indazol-5-ol (C₇H₆N₂O), lacks the methyl group at position 1. Key differences include:

  • Acidity : The hydroxyl group’s acidity may decrease slightly due to the electron-donating methyl group, altering hydrogen-bonding capacity.
  • Applications : While 1H-Indazol-5-ol is a biochemical reagent , the methylated derivative could exhibit enhanced stability or altered bioactivity in medicinal chemistry contexts.

Halogenated Derivatives: 5-Iodo-1-methyl-1H-indazole (CAS: 1072433-59-0)

This compound (C₈H₇IN₂, MW: 258.06) replaces the hydroxyl group with an iodine atom :

  • Applications : Halogenated indazoles are common intermediates in pharmaceuticals, where iodine’s polarizability enables halogen bonding in drug-receptor interactions.

Positional Isomers: 2-Methyl-2H-indazol-5-ol (CAS: 1159511-41-7)

The methyl group at position 2 (vs. position 1) results in distinct tautomeric preferences :

  • Tautomerism : 1-Methyl derivatives favor the 1H-tautomer, while 2-methyl derivatives exist as 2H-tautomers, influencing electronic distribution and reactivity.
  • Biological Interactions : Tautomeric forms may affect interactions with enzymes or receptors, making positional isomerism critical in drug design.

Indole Analogs: 1-Methyl-1H-indol-5-ol (CAS: 13523-92-7)

Replacing the indazole core with an indole (C₉H₉NO, MW: 147.18) removes one nitrogen atom :

  • Aromatic Stability : Indazoles are generally less aromatic than indoles due to electron-deficient character, affecting their reactivity in substitution reactions.

Structural and Functional Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
1-Methyl-1H-indazol-5-ol 756839-14-2 C₈H₈N₂O 148.16 1-Me, 5-OH Biochemical research
1H-Indazol-5-ol 15579-15-4 C₇H₆N₂O 134.13 5-OH Biochemical reagent
5-Iodo-1-methyl-1H-indazole 1072433-59-0 C₈H₇IN₂ 258.06 1-Me, 5-I Pharmaceutical intermediate
1-Methyl-1H-indol-5-ol 13523-92-7 C₉H₉NO 147.18 1-Me, 5-OH (indole) Organic synthesis intermediate
2-Methyl-2H-indazol-5-ol 1159511-41-7 C₈H₈N₂O 148.16 2-Me, 5-OH Research chemical

Research Findings and Trends

  • Substituent Effects : Electron-donating groups (e.g., methyl) at position 1 stabilize the indazole core, while electron-withdrawing groups (e.g., iodine) at position 5 enhance electrophilic reactivity .
  • Biological Relevance : Hydroxyl-substituted indazoles, such as 1H-Indazol-5-ol, are explored as kinase inhibitors or antioxidants, with methylation modulating metabolic stability .
  • Synthetic Challenges : Optimizing yields for methylated indazoles requires careful control of reaction conditions, as evidenced by improved protocols for 1-aryl-5-nitroindazoles .

Biological Activity

1-Methyl-1H-indazol-5-ol is a compound within the indazole family, known for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a distinct chemical structure characterized by a methyl group attached to the nitrogen atom of the indazole ring. This modification can significantly influence its biological activity and interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Inhibition of Monoamine Oxidase (MAO) : Research indicates that indazole derivatives, including this compound, can act as selective inhibitors of MAO-B, an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can potentially enhance mood and alleviate symptoms associated with depression and anxiety disorders .
  • Phosphoinositide 3-Kinase (PI3K) Inhibition : The compound has also been identified as a selective inhibitor of PI3Kδ, which plays a crucial role in cell growth and survival pathways. By inhibiting this pathway, this compound may disrupt abnormal cell proliferation, making it a candidate for cancer therapy.

Biological Activities

The compound exhibits various biological activities, including:

  • Anticancer Properties : Studies have shown that this compound can inhibit cancer cell growth through its action on PI3K signaling pathways. This suggests potential applications in oncology for treating specific types of cancers .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation.

Data Table: Biological Activity Overview

Biological Activity Mechanism Potential Applications
Inhibition of MAO-BIncreases neurotransmitter levelsTreatment of depression and anxiety
Inhibition of PI3KδDisrupts cell growth and survival pathwaysCancer therapy
Anti-inflammatoryModulates inflammatory pathwaysTreatment of inflammatory diseases
AntimicrobialInteracts with microbial targetsPotential use in infectious diseases

Case Study 1: MAO-B Inhibition

A study evaluated the effects of this compound on MAO-B activity in vitro. The results showed a significant reduction in MAO-B activity, leading to increased levels of serotonin and dopamine in neuronal cultures. This suggests its potential utility in developing antidepressant therapies .

Case Study 2: Cancer Cell Proliferation

In another investigation, the compound was tested against various cancer cell lines. It was found to inhibit cell proliferation effectively through the PI3K/Akt signaling pathway. The study concluded that this compound could be further developed as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high solubility in polar solvents, which enhances its bioavailability. Further studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties fully.

Q & A

Q. What are the recommended synthetic routes for 1-Methyl-1H-indazol-5-ol, and what critical parameters influence yield?

Basic Research Question
The synthesis of this compound can be optimized using methods analogous to indole and indazole derivatives. A common approach involves cyclization reactions with appropriate precursors. For example, details a procedure for synthesizing 3-(2-substituted)-1H-indol-5-ol derivatives using CuI as a catalyst in PEG-400:DMF solvent systems, achieving 35% yield after purification . Critical parameters include:

  • Catalyst selection : Copper iodide (CuI) facilitates azide-alkyne cycloaddition, but other catalysts (e.g., CAN) may improve regioselectivity.
  • Solvent choice : Polar aprotic solvents like DMF enhance reaction efficiency, while PEG-400 reduces side reactions.
  • Temperature and time : Room-temperature reactions over 12 hours minimize decomposition.
  • Purification : Flash column chromatography (e.g., 70:30 EtOAc:hexane) is essential for isolating pure products.

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved during characterization?

Advanced Research Question
Contradictions in NMR or mass spectrometry data often arise from tautomerism, impurities, or crystallographic disorder. To address these:

  • Multi-technique validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and HRMS (as in ) to cross-verify functional groups and molecular weight .
  • X-ray crystallography : Resolve ambiguous proton environments using single-crystal structures. SHELX software ( ) is widely used for refining crystallographic data, particularly for small molecules .
  • Dynamic NMR : For tautomeric forms, variable-temperature NMR can identify equilibrium shifts.

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : 1H^1H-NMR (e.g., δ 8.53 ppm for indazole protons) and 13C^{13}C-NMR (e.g., δ 124.3 ppm for aromatic carbons) provide structural fingerprints .
  • Mass Spectrometry : HRMS (e.g., m/z 335.1497 [M+H]+^+) confirms molecular weight and fragmentation patterns .
  • Infrared Spectroscopy : FTIR identifies functional groups like N-H (~3200 cm1^{-1}) and C-O (~1250 cm1^{-1}) .

Q. How effective are computational methods in predicting the crystal structure of this compound compared to experimental data?

Advanced Research Question
Computational tools like density functional theory (DFT) and molecular docking can predict crystal packing and hydrogen-bonding networks. However, experimental validation via X-ray diffraction remains critical. For example:

  • SHELX refinement : highlights SHELX’s robustness in refining high-resolution crystallographic data, even for twinned crystals .
  • Discrepancy analysis : In , experimental bond lengths (mean C–C = 0.002 Å) align closely with DFT predictions, but steric effects in methyl groups may require manual adjustment .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives to optimize biological activity?

Advanced Research Question
SAR studies should focus on:

  • Functional group modulation : Introduce substituents (e.g., fluoro, bromo) at the indazole 3-position to assess electronic effects (see for analogous indazole derivatives) .
  • Bioisosteric replacement : Replace the methyl group with isopropyl or trifluoromethyl to evaluate steric and hydrophobic interactions (e.g., ’s imidazole derivatives) .
  • In silico modeling : Use docking studies (as in ) to predict binding affinities to target proteins like kinases or GPCRs .

Q. What solvent systems and reaction conditions are optimal for coupling reactions involving this compound?

Basic Research Question

  • Solvent selection : DMF or DMSO enhances solubility for nucleophilic substitutions, while EtOAc/hexane mixtures aid in purification .
  • Catalysts : Palladium catalysts (e.g., Pd/C) are effective for cross-couplings, whereas CuI accelerates click chemistry () .
  • Temperature control : Mild heating (60–80°C) prevents decomposition of thermally sensitive intermediates.

Q. How can researchers address low yields in the synthesis of this compound analogs?

Advanced Research Question

  • Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization in ’s synthesis) .
  • Microwave-assisted synthesis : Reduce reaction time and improve yield (e.g., ’s oxadiazole synthesis under 80°C) .
  • Protecting groups : Temporarily block reactive sites (e.g., -OH groups) to direct regioselectivity.

Q. What are the challenges in characterizing tautomeric forms of this compound derivatives?

Advanced Research Question
Tautomerism in indazoles can lead to ambiguous NMR signals. Solutions include:

  • Crystallographic analysis : Determine dominant tautomers via X-ray structures () .
  • Deuterium exchange : Monitor exchangeable protons in 1H^1H-NMR to identify labile hydrogens.
  • Computational modeling : Compare experimental data with DFT-predicted tautomer energies .

Properties

IUPAC Name

1-methylindazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-8-3-2-7(11)4-6(8)5-9-10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIUCKWMURTFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657121
Record name 1-Methyl-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756839-14-2
Record name 1-Methyl-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Amino-1-methylindazole (1.56 g) in phosphoric acid (13 ml) containing water (3 ml) was heated to 180° C. for 18 hours, cooled to ambient temperature, poured into water (5 ml) then neutralised with aqueous sodium hydroxide. The solid that precipitated was filtered from solution, washed with cold water then sucked to dryness to give was hydrolysed to give 5-hydroxyl-1-methylindazole as a brown solid, (1.18 g).
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1.56 g
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3 mL
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13 mL
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5 mL
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Synthesis routes and methods II

Procedure details

To a solution of (2t) (0.99 g, 6.1 mmol) in toluene (30 mL) was added AlCl3 (2.44 g, 18.3 mmol) at room temperature, upon which a purple colored mixture formed. After refluxing for 20 minutes, an olive colored mixture formed. The mixture was refluxed for 2 hours, allowed to cool to room temperature and poured into an ice-water bath. The insoluble solids were collected by filtration (398 mg). The filtrate was extracted with DCM, filtered through IPS paper, evaporated in vacuo and purified on the Biotage eluting with (1:9) then (3:7) Et2O/DCM and finally (1:1) DCM/Et2O. The product fractions were evaporated in vacuo affording compound (3t) as a brown foam (122 mg). Total combined yield, 520 mg (58%). 1H NMR (400 MHz, CDCl3) δ 7.38 (d, J=7.8 Hz, 1H), 7.17 (dd, J=7.8, 1.6 Hz, 1H), 7.13 (d, J=1.6 Hz, 1H), 5.19-5.18 (m, 1H), 4.51-4.44 (m, 1H), 4.43-4.36 (m, 1H), 2.53-2.45 (m, 1H), 2.36-2.30 (m, 1H); MS (ESI+) m/z 149 (M+H) detected.
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0.99 g
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2.44 g
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30 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Methyl-1H-indazol-5-ol
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